(4Z)-12-(2-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Description
The compound “(4Z)-12-(2-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one” is a structurally complex tricyclic molecule featuring a fused dioxa-aza ring system. Its Z-configuration at the 4-position, confirmed by X-ray crystallography (via SHELX-based refinement ), highlights the stereochemical rigidity of the methylidene group bridging the 3,4,5-trimethoxyphenyl and tricyclic core.
Properties
IUPAC Name |
(2Z)-8-(2-methoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-30-21-8-6-5-7-19(21)28-14-18-20(34-15-28)10-9-17-25(29)22(35-26(17)18)11-16-12-23(31-2)27(33-4)24(13-16)32-3/h5-13H,14-15H2,1-4H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSULZFPKKEDO-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C(=C5)OC)OC)OC)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on structural analogs:
Structural Analog: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (Compound 1h)
- Core Structure : Bicyclic pyrazoline vs. tricyclic dioxa-aza system in the target compound.
- Substituents : Methoxy group at the 4-position (phenyl ring) vs. multiple methoxy groups (2-, 3-, 4-, 5-positions) in the target compound.
- Synthesis : Prepared via chalcone cyclization with hydrazine derivatives, yielding 80% . The target compound’s synthesis likely requires more complex cyclization steps due to its tricyclic framework.
- Spectral Data : FT-IR (1682 cm⁻¹ for carbonyl) and NMR (δ 3.75 ppm for methoxy) align with typical methoxy and carbonyl signatures, but the target compound’s extended conjugation may shift these peaks.
Structural Analog: 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Core Structure : Tetracyclic system with sulfur atoms vs. tricyclic dioxa-aza system in the target compound.
- Substituents : Single methoxy group vs. multiple methoxy groups.
- Bioactivity : Sulfur-containing heterocycles often exhibit enhanced metabolic stability , whereas the target compound’s oxygen-rich structure may favor different pharmacokinetic profiles.
Functional Comparison Table
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural parallels with analogs suggest:
Synthetic Challenges : The tricyclic framework likely demands advanced cyclization strategies, contrasting with simpler chalcone-based syntheses .
Bioactivity Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatins), though this remains speculative without experimental validation .
Crystallographic Relevance : SHELX-based refinement would be critical for resolving the compound’s stereochemistry, as seen in similar heterocycles.
Limitations : The absence of explicit data on the target compound necessitates caution in extrapolating properties from analogs. Further synthesis and characterization are required to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
